2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid)
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Overview
Description
2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is an organic compound that contains both azetidine and quinoxaline moieties. The compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity. The presence of bis(trifluoroacetic acid) enhances its solubility and stability, making it a valuable compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) typically involves the reaction of azetidine with quinoxaline under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The bis(trifluoroacetic acid) component is introduced to the compound through a subsequent reaction with trifluoroacetic anhydride.
Industrial Production Methods
In an industrial setting, the production of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of azetidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Azetidine derivatives with modified side chains.
Substitution: Substituted quinoxaline compounds with diverse functional groups.
Scientific Research Applications
2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)pyridine
- 2-(Azetidin-3-yl)benzoxazole
- 2-(Azetidin-3-yl)benzothiazole
Uniqueness
2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is unique due to the presence of both azetidine and quinoxaline moieties, which confer distinct chemical reactivity and biological activity. The bis(trifluoroacetic acid) component enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.
Properties
IUPAC Name |
2-(azetidin-3-yl)quinoxaline;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2C2HF3O2/c1-2-4-10-9(3-1)13-7-11(14-10)8-5-12-6-8;2*3-2(4,5)1(6)7/h1-4,7-8,12H,5-6H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVRDICXZNWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3N=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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